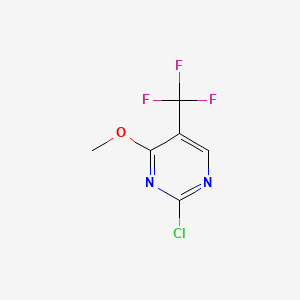

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSEPOFBSZNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine chemical structure

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine represents a highly functionalized heterocyclic scaffold of significant interest to medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structure—a pyrimidine core bearing a reactive chloro leaving group, a methoxy moiety, and an electron-withdrawing trifluoromethyl group—suggests its considerable potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis based on established chemical principles and data from closely related structural analogs. We will explore the molecule's structural attributes, propose a robust and logical synthetic pathway, detail its chemical reactivity, predict its physicochemical properties, and discuss its promising applications in the development of new pharmaceuticals.

Molecular Structure and Electronic Profile

The chemical identity and reactivity of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine are dictated by the interplay of its constituent functional groups on the pyrimidine ring.

-

Pyrimidine Core: As a 1,3-diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is fundamental to its chemical behavior, particularly its susceptibility to nucleophilic attack.

-

5-(Trifluoromethyl) Group: The -CF₃ group at the C5 position is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence significantly enhances the electrophilicity of the pyrimidine ring, thereby activating it towards nucleophilic aromatic substitution (SNAr). In medicinal chemistry, the CF₃ group is a valued addition for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2]

-

2-Chloro Group: The chlorine atom at the C2 position is a key reactive handle. The C2 position on the pyrimidine ring is electron-deficient, making the chloro group a good leaving group for SNAr reactions.[3] This allows for the strategic introduction of a wide array of functional groups to build molecular diversity.

-

4-Methoxy Group: The -OCH₃ group at the C4 position is an electron-donating group through resonance, which can modulate the overall electronic profile of the ring. Its presence influences the regioselectivity of substitution reactions and can impact the pharmacokinetic properties of derivative compounds.[4][5]

The combination of a strong electron-withdrawing group (-CF₃) and a labile leaving group (-Cl) makes this molecule an exceptionally activated substrate for synthetic transformations.

Proposed Synthesis Pathway

A logical and efficient synthesis of the title compound originates from the commercially available precursor, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6).[6] The strategy hinges on a regioselective nucleophilic substitution to replace one of the chloro groups with a methoxy group.

The C4 position in dichloropyrimidines is often more susceptible to nucleophilic attack than the C2 position, especially when an adjacent electron-withdrawing group at C5 provides additional activation.[7] Therefore, treating the dichlorinated precursor with one equivalent of sodium methoxide under controlled conditions is the most plausible route.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]

- 6. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its derivatives are prized for their diverse biological activities, ranging from anticancer to antimicrobial.[1][2] This guide delves into the technical intricacies of a particularly compelling, albeit less documented, derivative: 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine . While a specific CAS number for this compound is not readily found in major chemical databases, its constituent functional groups suggest a molecule of significant interest for drug discovery, particularly in oncology and kinase inhibition.[3][4]

This document serves as an in-depth technical guide, synthesizing information from closely related analogs to provide a comprehensive understanding of its probable synthesis, physicochemical properties, reactivity, and potential applications. We will explore the causality behind synthetic choices and provide a framework for its utilization in a research and development setting.

Deconstructing the Core: Physicochemical Properties and Spectral Data

To predict the characteristics of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, we can analyze the properties of its well-documented precursors and analogs.

Table 1: Predicted and Analog-Derived Physicochemical Properties

| Property | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2-Chloro-5-(trifluoromethyl)pyrimidine | 2-Chloro-4-methoxypyrimidine | Predicted: 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |

| CAS Number | 33034-67-2 | 69034-12-4[5] | 22536-63-6 | Not Available |

| Molecular Formula | C₅H₂ClF₃N₂ | C₅H₂ClF₃N₂[5] | C₅H₅ClN₂O | C₆H₄ClF₃N₂O |

| Molecular Weight | 182.53 g/mol | 182.53 g/mol [5] | 144.56 g/mol | ~228.58 g/mol |

| Appearance | Liquid | Solid[5] | - | Likely a solid or high-boiling liquid |

| Boiling Point | 60 °C / 10 mmHg | - | - | Expected to be higher than analogs |

| Density | 1.513 g/mL at 25 °C | - | - | > 1.4 g/mL |

The introduction of a methoxy group in place of a hydrogen atom is expected to increase the molecular weight and boiling point. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electron distribution of the pyrimidine ring, impacting its reactivity and biological interactions.[6]

Predicted Spectral Characteristics

Based on analyses of related structures, the following spectral characteristics can be anticipated:[7][8]

-

¹H NMR: A single aromatic proton singlet is expected, likely deshielded by the adjacent trifluoromethyl and chloro groups. The methoxy group would present as a singlet at approximately 3.9-4.1 ppm.

-

¹³C NMR: Distinct signals for the five unique carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methoxy carbon would appear around 55-60 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be observed for C-Cl, C-F (strong bands in the 1100-1300 cm⁻¹ region), C-O, and C=N stretching vibrations.[9]

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns including the loss of Cl, OCH₃, and CF₃ radicals.[8]

The Synthetic Blueprint: A Proposed Pathway

A plausible synthetic route to 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine can be devised by combining established methodologies for the synthesis of substituted pyrimidines. A logical approach would involve the initial construction of a pyrimidine ring with the desired trifluoromethyl and hydroxyl/methoxy functionalities, followed by chlorination.

A potential starting material is 5-(trifluoromethyl)uracil, which can be synthesized from uracil.[10]

Caption: Proposed synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Chlorination of 5-(Trifluoromethyl)uracil

This step is based on standard procedures for the conversion of uracils to dichloropyrimidines.[11]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(trifluoromethyl)uracil.

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

Step 2: Selective Methoxylation

The 4-position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the 2-position.[12]

-

Dissolve the crude 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of sodium methoxide in methanol (e.g., 1.1 equivalents).

-

Cool the pyrimidine solution in an ice bath (0 °C).

-

Slowly add the sodium methoxide solution dropwise to the pyrimidine solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.

-

Once the reaction is complete, quench by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

Reactivity and Application in Drug Discovery

The chemical architecture of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine offers several avenues for further chemical modification, making it a versatile intermediate in drug discovery.

Caption: Reactivity and potential applications of the core molecule.

The 2-chloro substituent is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines, thiols, and alcohols to build a library of diverse compounds.[13][14] The pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively.

The trifluoromethyl group at the 5-position is a key feature. It can enhance metabolic stability and binding affinity of a molecule to its biological target by increasing its lipophilicity and altering its electronic properties.[6] Pyrimidine derivatives are known to act as bioisosteres for purines and other aromatic systems, making them valuable scaffolds in the design of enzyme inhibitors.[2][15] Specifically, 5-trifluoromethylpyrimidine derivatives have shown promise as EGFR inhibitors for the treatment of cancer.[3]

Safety and Handling

While specific safety data for 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is unavailable, it is prudent to handle this compound with the same precautions as its analogs.

Table 2: Hazard Information for Related Compounds

| Compound | GHS Hazard Statements |

| 2-Chloro-5-(trifluoromethyl)pyrimidine | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| 2-Amino-4-methoxypyrimidine | H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation)[16] |

Based on this data, 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine represents a promising, albeit underexplored, chemical entity with significant potential as a building block in drug discovery and agrochemical research. By leveraging the known chemistry of its constituent parts, this guide provides a solid foundation for its synthesis, characterization, and application. The strategic combination of a reactive chloro group, a methoxy substituent, and an electron-withdrawing trifluoromethyl group on a pyrimidine core creates a versatile platform for the development of novel, biologically active molecules. As research continues to uncover the vast potential of substituted pyrimidines, compounds like this will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

-

2-Chloro-5-(trifluoromethyl)pyrimidine | Drug Intermediate. MedChemExpress.

-

The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

2-Chloro-4-ethoxy-5-(trifluoromethyl)pyrimidine. BLD Pharm.

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

-

4-Methoxypyridine. ExSyn Corp.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed.

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate.

-

4-Methoxypyrimidine. PubChem.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate.

-

A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central.

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synfacts.

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

-

2-Chloro-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.

-

(PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate.

-

4-Methoxy-2-pyrimidinamine. PubChem.

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.

-

Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH.

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing.

-

Aromatic Bioisosteres. Cambridge MedChem Consulting.

-

Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.

-

Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ACS Publications.

-

Process for the preparation of 2-chloropyridines. Google Patents.

-

Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate.

-

Regioselective preparation of substituted pyrimidines. Google Patents.

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

-

Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

Bioisosterism: A Rational Approach in Drug Design. ACS Publications.

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing.

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Thieme.

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

-

Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.

-

Pyrimidine synthesis. Organic Chemistry Portal.

-

2-Chloro-4-ethoxy-5-methoxy-pyrimidine. CymitQuimica.

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jrasb.com [jrasb.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 13. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of Trifluoromethylated Pyrimidines: A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyrimidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine. Given the limited availability of specific data for 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, this document focuses on its close structural isomer, a compound of significant interest in medicinal chemistry and agrochemical research.

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. When appended to a pyrimidine core, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylated pyrimidine serves as a versatile building block for the synthesis of novel therapeutic agents and agrochemicals.[1]

This guide delves into the essential physicochemical characteristics, reactivity profile, and safety considerations for 2-Chloro-5-(trifluoromethyl)pyrimidine, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The intrinsic properties of 2-Chloro-5-(trifluoromethyl)pyrimidine dictate its behavior in both chemical reactions and biological systems. A summary of its key physical and chemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | [2] |

| Molecular Weight | 182.53 g/mol | [2] |

| CAS Number | 69034-12-4 | [2] |

| Appearance | White to light yellow solid | MedChemExpress Data Sheet |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Information not readily available. Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Density | Not available |

Spectroscopic and Structural Elucidation

The structural integrity of 2-Chloro-5-(trifluoromethyl)pyrimidine can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for verifying the molecular structure. The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The carbon NMR will display characteristic shifts for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group exhibiting a quartet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-Cl, C-F, and C=N stretching frequencies, as well as aromatic C-H stretching and bending.

Synthesis and Reactivity

One common approach involves the construction of the trifluoromethylated pyrimidine ring from acyclic precursors.[3] Alternatively, a pre-formed pyrimidine ring can undergo trifluoromethylation and chlorination reactions. For instance, the synthesis of the related 2,4-dichloro-5-trifluoromethyl-pyrimidine can be achieved from uracil through a trifluoromethylation step followed by chlorination.[4]

The reactivity of 2-Chloro-5-(trifluoromethyl)pyrimidine is primarily dictated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine molecular weight

An In-depth Technical Guide: 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, outline a robust and logical synthetic pathway, detail protocols for its spectroscopic characterization, and discuss its emerging applications as a versatile building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and synthetic tractability.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When functionalized with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This is because the high electronegativity of fluorine and the strength of the C-F bond can profoundly alter the electronic and conformational properties of the parent molecule.[2][3]

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine emerges as a particularly valuable building block. It combines the privileged pyrimidine core with three distinct functional handles:

-

A chloro group at the 2-position, an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

-

A methoxy group at the 4-position, which modulates the electronic character of the ring.

-

A trifluoromethyl group at the 5-position, a key moiety for enhancing pharmacological properties.

This unique combination allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex molecular libraries aimed at discovering novel drug candidates, particularly in oncology and infectious diseases.[3][4][5]

Molecular Profile and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in synthesis and research.

Chemical Structure

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Selective Methoxylation

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through the rigorous characterization methods outlined in Section 4.

Materials:

-

2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

Sodium methoxide (NaOMe), 25% solution in methanol or solid

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and enhance regioselectivity.

-

Reagent Addition: Slowly add sodium methoxide (1.05 eq) to the stirred solution. If using a solution, add it dropwise via a syringe. If using solid NaOMe, add it portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NH₄Cl solution to neutralize any remaining base.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract the product with dichloromethane (3x volumes). [6]7. Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts. [6]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

Spectroscopic Characterization and Analysis

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. The following techniques are standard. [7]

Standard Analytical Workflow

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Signatures

-

¹H NMR: A singlet corresponding to the C6-H proton is expected in the aromatic region (δ 8.5-9.0 ppm). A second singlet for the methoxy (-OCH₃) protons should appear upfield (δ 3.9-4.2 ppm).

-

¹³C NMR: Distinct signals for each of the six carbon atoms are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group should be observed.

-

High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecule (C₆H₃ClF₃N₂O), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Discovery

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is not an end-product but a high-value intermediate. Its utility lies in the reactivity of the C2-chloro substituent, which serves as a handle for introducing diverse functionalities.

-

Kinase Inhibitors: Many potent kinase inhibitors, particularly those targeting EGFR, feature a 2,4-disubstituted pyrimidine core. [5]The C2-chloro group can be displaced by various anilines or other nitrogen-based nucleophiles to build molecules that fit into the ATP-binding pocket of kinases. The -CF₃ group at the 5-position can provide additional beneficial interactions and improve pharmacokinetic properties.

-

Anticancer Agents: The pyrimidine scaffold is prevalent in a wide array of anticancer drugs. [1][3]This intermediate provides a direct route to novel derivatives for screening against various cancer cell lines.

-

Antimicrobial Agents: Pyrimidine derivatives have also shown promise as antimicrobial agents. [4]This building block can be used to synthesize compounds for screening against bacterial and fungal pathogens.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this exact compound is not available, prudent handling based on analogous structures is required.

-

Hazards: Based on related compounds like 2-chloro-4-methoxypyrimidine and 2-chloro-5-(trifluoromethyl)pyrimidine, this compound should be treated as a potential irritant to the skin and eyes and may be harmful if swallowed. [8][9]* Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere at -20°C is recommended. [8]

-

Conclusion

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a strategically designed chemical intermediate that offers significant advantages to researchers in drug discovery and development. Its well-defined reactive sites allow for predictable and selective chemical modifications, providing a reliable pathway to novel and diverse molecular architectures. The incorporation of the trifluoromethyl group offers a proven method for enhancing the drug-like properties of the final compounds. This guide provides the foundational knowledge—from synthesis to application—to effectively leverage this potent building block in the quest for next-generation therapeutics.

References

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

PubChem. 2-Chloro-4-methoxypyrimidine. [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences and Research. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. [Link]

-

The Pharma Intelligencer. The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

National Institutes of Health. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

Physics @ Manasagangotri. The existence of H-bond and halogen bond in the crystal structure of N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide. [Link]-4-methoxy-phenyl%5D-4-chlorobenzenesulfonamide.pdf)

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the trifluoromethylation of uracil, followed by a dichlorination step, and culminates in a regioselective methoxylation. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step protocols and critical process parameters. The causality behind experimental choices is elucidated, ensuring scientific integrity and enabling researchers to confidently replicate and adapt these procedures.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and crop science, with the trifluoromethyl group being a particularly valuable substituent for enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The target molecule, 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, possesses three distinct points for further chemical modification, making it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide presents a logical and efficient three-step synthesis from readily available starting materials.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, optimizing for yield and purity at each stage. The workflow begins with the introduction of the trifluoromethyl group onto the pyrimidine core, followed by the installation of reactive chloro groups, and concludes with the selective substitution of one of these groups with a methoxy moiety.

Caption: Overall synthetic workflow for 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

Part 1: Synthesis of 5-(Trifluoromethyl)uracil

The initial step involves the direct trifluoromethylation of uracil. This reaction is a critical C-H functionalization that proceeds via a radical mechanism.

Reaction Mechanism

The trifluoromethylation of uracil is typically achieved using a trifluoromethyl radical source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), in the presence of an oxidant like tert-butyl hydroperoxide. The oxidant initiates the formation of the trifluoromethyl radical (•CF₃), which then attacks the electron-rich C5 position of the uracil ring.

Experimental Protocol

-

Materials:

-

Uracil

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

tert-Butyl hydroperoxide (70% in water)

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

-

Procedure:

-

To a solution of uracil in a mixture of DCM and water, add sodium trifluoromethanesulfinate.

-

Cool the mixture to 0-5 °C with vigorous stirring.

-

Slowly add tert-butyl hydroperoxide dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 20-24 hours, monitoring by HPLC until completion.

-

Remove the DCM by distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 5-(trifluoromethyl)uracil as a white solid.[1]

-

| Parameter | Value | Rationale |

| Temperature | 0-5 °C (initial), then RT | Controls the initial exotherm and ensures selective radical addition. |

| Reaction Time | 20-24 hours | Allows for complete conversion of the starting material. |

| Solvent System | DCM/Water | Biphasic system to dissolve both the organic and inorganic reagents. |

Part 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This step converts the di-hydroxy pyrimidine (in its tautomeric form) into the more reactive dichloro derivative, which is susceptible to nucleophilic substitution.

Reaction Mechanism

The chlorination of 5-(trifluoromethyl)uracil is achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or an amine base. The hydroxyl groups of the uracil tautomer are converted into good leaving groups, which are then displaced by chloride ions.

Experimental Protocol

-

Materials:

-

5-(Trifluoromethyl)uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Diethyl ether

-

-

Procedure:

-

In a flask equipped with a reflux condenser, carefully mix 5-(trifluoromethyl)uracil and an excess of phosphorus oxychloride.

-

Add N,N-dimethylaniline dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Extract the resulting aqueous solution with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

-

| Parameter | Value | Rationale |

| Chlorinating Agent | POCl₃ | A powerful and commonly used reagent for this type of transformation. |

| Base | N,N-Dimethylaniline | Acts as a catalyst and an acid scavenger. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed. |

Part 3: Regioselective Synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

This final step is a nucleophilic aromatic substitution (SNAr) where a methoxide group selectively displaces one of the chlorine atoms.

Causality of Regioselectivity

The C4 position of the 2,4-dichloropyrimidine ring is inherently more reactive towards nucleophiles than the C2 position. This is due to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the C4 position. The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position further enhances the electrophilicity of the C4 position, making it significantly more susceptible to nucleophilic attack.

Caption: Preferential nucleophilic attack at the C4 position of the pyrimidine ring.

Experimental Protocol

-

Materials:

-

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

-

Sodium methoxide (or sodium metal in methanol)

-

Methanol

-

Water

-

-

Procedure:

-

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in anhydrous methanol.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium methoxide in methanol, ensuring the temperature remains low.

-

Stir the reaction at low temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the final product, 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

-

| Parameter | Value | Rationale |

| Nucleophile | Sodium methoxide | A strong nucleophile for the SNAr reaction. |

| Solvent | Methanol | Serves as both the solvent and the source of the methoxy group if using sodium metal. |

| Temperature | 0-5 °C | Low temperature helps to control the regioselectivity and prevent side reactions. |

Conclusion

The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine can be reliably achieved through a three-step sequence starting from uracil. This guide provides a detailed and scientifically grounded framework for its preparation. The key to the successful synthesis lies in the controlled execution of each step, particularly the final regioselective methoxylation. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

- Source: Google Patents (US20140135497A1)

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the substituted pyrimidine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in successful drug candidates due to its ability to engage with a wide array of biological targets. The specific compound, 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, is a highly valuable building block in drug discovery and agrochemical development. Its unique arrangement of substituents—a reactive chlorine atom at the 2-position for further derivatization, a methoxy group at the 4-position to modulate electronic properties and solubility, and a trifluoromethyl group at the 5-position to enhance metabolic stability and binding affinity—makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A robust synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine reveals a primary pathway hinging on a critical, commercially available intermediate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine .[1][2]

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically divides the synthesis into two main strategies:

-

Pathway 1: Synthesis via functionalization of a pre-formed pyrimidine ring, starting from 5-(trifluoromethyl)uracil.

-

Pathway 2: De novo synthesis of the pyrimidine ring from acyclic starting materials.

This guide will dissect both pathways, providing the technical details necessary for their successful implementation.

Pathway 1: Synthesis from the 5-(Trifluoromethyl)uracil Core

This is the most direct and widely employed route, leveraging the availability of 5-(trifluoromethyl)uracil. The workflow involves two critical transformations: a dichlorination followed by a regioselective methoxylation.

Caption: Workflow for the synthesis from 5-(trifluoromethyl)uracil.

Step 1: Dichlorination of 5-(Trifluoromethyl)uracil

The conversion of the dihydroxy pyrimidine (uracil) tautomer to the dichloro derivative is a cornerstone of pyrimidine chemistry.

-

Core Reagent: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice.[3][4] It effectively converts the keto-enol functionalities of the uracil ring into the more reactive chloro groups.

-

Mechanism & Rationale: The reaction proceeds via the formation of dichlorophosphate esters at the oxygen atoms of the uracil ring, which are subsequently displaced by chloride ions. The process may be catalyzed by tertiary amines, such as N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent, accelerating the reaction.

-

Trustworthiness through Protocol: A self-validating protocol involves monitoring the reaction's progress (e.g., by TLC or LC-MS) until the starting material is fully consumed. The workup procedure is critical and involves carefully quenching the excess POCl₃ with ice, followed by extraction.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

To a flask equipped with a reflux condenser and a stirring mechanism, add 5-(trifluoromethyl)uracil (1.0 eq).

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under an inert atmosphere (N₂).

Optionally, add a catalytic amount of N,N-diisopropylethylamine (0.1 eq).

Heat the reaction mixture to reflux (approx. 105-110 °C) for 3-6 hours. Monitor the reaction by LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purify by column chromatography or distillation to obtain pure 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

Step 2: Regioselective Methoxy-de-chlorination

The key to obtaining the desired product is the selective replacement of only one chlorine atom.

-

Scientific Rationale: In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent ring nitrogen (N3) on the C4 position, making it more electrophilic.

-

Reagents and Conditions: The reaction is typically carried out using one equivalent of sodium methoxide (NaOMe) in methanol at low temperatures (e.g., 0 °C to room temperature). Using a controlled amount of the nucleophile is crucial to prevent disubstitution.

Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol in a flask under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise over 30 minutes.

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS.

Upon completion, quench the reaction by adding water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound.

Further purification can be achieved through recrystallization or column chromatography if necessary.

| Transformation | Key Reagents | Typical Yield | Reference |

| Dichlorination | POCl₃, DIPEA (cat.) | 75-90% | [1] |

| Methoxylation | NaOMe, Methanol | 80-95% | [5] (by analogy) |

Pathway 2: De Novo Pyrimidine Ring Synthesis

-

Core Starting Materials:

-

A β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

-

A simple nitrogen-containing nucleophile, typically urea (for uracils) or thiourea (for thiouracils).[6]

-

The reaction is a classic condensation-cyclization.

Expert Insight: The choice of the β-dicarbonyl component is paramount. ETFAA is a common and effective precursor for introducing the trifluoromethyl group at what will become the C5 position of the pyrimidine ring.

Caption: De novo synthesis of the pyrimidine core.

Protocol: De Novo Synthesis of 5-(Trifluoromethyl)uracil

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.

-

To this solution, add urea (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Heat the mixture to reflux for 6-12 hours. A precipitate will form.

-

Cool the reaction mixture and filter the solid sodium salt of the uracil.

-

Dissolve the salt in water and acidify with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the 5-(trifluoromethyl)uracil.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Once 5-(trifluoromethyl)uracil is synthesized, it serves as the direct starting material for Pathway 1.

Conclusion

The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a well-established process that offers flexibility in its starting materials. For rapid access and process development, the most efficient route begins with commercially available 5-(trifluoromethyl)uracil , followed by a robust dichlorination and a highly regioselective methoxylation. For fundamental synthesis or when the uracil precursor is unavailable, the de novo pathway, starting from ethyl 4,4,4-trifluoroacetoacetate and urea , provides a reliable method for constructing the core pyrimidine ring. Understanding both pathways empowers researchers and drug development professionals to make informed decisions based on cost, scale, and availability of starting materials, ultimately accelerating their research and development timelines.

References

- (WO/2019/134477) METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.

- (CN116425671A) Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- (Patent 0121320)

- 2-mercaptopyrimidine. Organic Syntheses Procedure.

- (CN102911123A) Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

- Pyrimidine synthesis. Organic Chemistry Portal.

- (WO2002000628A2) Synthesis of chlorinated pyrimidines.

- (CN101486684B) Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- (US20140135497A1) Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Chem-Impex.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides.

- A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE.

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Ascendancy of the Trifluoromethyl Group in Pyrimidine-Based Drug Discovery: A Technical Guide for Researchers

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Medicinal Chemistry

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out as a particularly impactful substituent. When appended to a privileged scaffold like pyrimidine—a core component of nucleobases and numerous pharmaceuticals—the CF3 group can dramatically enhance a molecule's therapeutic potential. This guide provides an in-depth exploration of the discovery, synthesis, and application of trifluoromethyl pyrimidine derivatives, offering a technical resource for researchers and professionals in drug development. We will delve into the causal relationships behind experimental choices, provide detailed protocols, and analyze the structure-activity relationships that drive the design of next-generation therapeutics.

The pyrimidine ring is a versatile platform for drug design, exhibiting a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[1] The introduction of a trifluoromethyl group can profoundly influence these activities by modulating the physicochemical properties of the parent molecule.[2][3]

Pillar 1: The Physicochemical Advantages of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-substituent" due to its unique combination of electronic and steric properties. Understanding these properties is crucial for rationally designing trifluoromethyl pyrimidine derivatives with improved pharmacological profiles.

-

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and enhance its absorption and distribution within the body. This increased lipophilicity is a key factor in improving the pharmacokinetic profile of many drugs.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450s. This increased metabolic stability can lead to a longer drug half-life, reducing the required dosing frequency.

-

Modulation of Electronic Properties: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. This can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with biological targets.

-

Improved Binding Affinity: The electronic and steric properties of the CF3 group can lead to enhanced binding affinity with target proteins. It can participate in favorable electrostatic interactions and hydrogen bonding, contributing to a more potent biological effect.[2]

Pillar 2: Synthetic Strategies for Trifluoromethyl Pyrimidine Derivatives

The synthesis of trifluoromethyl pyrimidine derivatives can be broadly approached in two ways: by constructing the pyrimidine ring with a trifluoromethyl-containing building block or by introducing the trifluoromethyl group onto a pre-existing pyrimidine scaffold.

Strategy 1: Ring Construction with Trifluoromethylated Building Blocks

This is the most common and often most efficient approach. A key starting material for this strategy is ethyl 4,4,4-trifluoroacetoacetate.

A robust and widely used method for synthesizing the trifluoromethyl pyrimidine core involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with an amidine or urea derivative.

Caption: General workflow for the synthesis of trifluoromethyl pyrimidines via cyclocondensation.

This protocol provides a step-by-step method for the synthesis of a key intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, which can be further modified.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 eq) in ethanol.

-

Addition of Base: To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in ethanol.

-

Addition of Trifluoromethyl Building Block: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to a pH of ~5-6.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Strategy 2: Direct Trifluoromethylation of Pyrimidine Scaffolds

Recent advances in synthetic chemistry have enabled the direct introduction of the CF3 group onto heterocyclic rings. These methods often involve radical-based reactions.

This approach utilizes a photocatalyst to generate a trifluoromethyl radical from a suitable precursor (e.g., CF3I, Togni's reagent). The radical then adds to the pyrimidine ring.

Caption: Conceptual workflow for photocatalytic trifluoromethylation of pyrimidines.

This method offers the advantage of late-stage functionalization, allowing for the introduction of the CF3 group into more complex molecules.[4][5][6]

Pillar 3: Applications and Structure-Activity Relationships

Trifluoromethyl pyrimidine derivatives have demonstrated significant potential in various therapeutic areas. Below, we explore some key applications and the underlying structure-activity relationships.

Anticancer Activity: Targeting Kinase Signaling

A significant area of research has focused on the development of trifluoromethyl pyrimidine derivatives as kinase inhibitors for cancer therapy. The epidermal growth factor receptor (EGFR) is a key target in this context.[7][8]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethyl pyrimidine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by trifluoromethyl pyrimidine derivatives.

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 5-trifluoromethylpyrimidine derivatives against various human cancer cell lines.

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib (Control) | 0.42 | >40 | >40 | 0.02 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[7][8]

The data indicates that compound 9u exhibits potent inhibitory activity against the A549 cell line and the EGFR kinase, with an IC50 value comparable to the established drug Gefitinib in the cellular assay. This highlights the potential of the trifluoromethyl pyrimidine scaffold in developing effective anticancer agents.

Antifungal Activity

Trifluoromethyl pyrimidine derivatives have also shown promise as antifungal agents, particularly against plant pathogenic fungi.

The table below presents the in vitro antifungal activity (EC50 values) of selected trifluoromethylpyrimidine derivatives against Sclerotinia sclerotiorum, a common plant pathogen.

| Compound | EC50 (µg/mL) against S. sclerotiorum |

| 7s | 14.68 |

| 7t | 13.06 |

| Pyrimethanil (Control) | 46.94 |

Data sourced from a study on trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties.[9]

Compounds 7s and 7t demonstrated significantly better antifungal activity than the commercial fungicide Pyrimethanil, indicating their potential for development as novel agrochemicals.[9] Other studies have also reported promising activity against Botrytis cinerea.[10][11]

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the pyrimidine scaffold has proven to be a highly effective strategy in the discovery of novel therapeutic and agrochemical agents. The unique physicochemical properties imparted by the CF3 group, combined with the inherent biological versatility of the pyrimidine ring, create a powerful platform for drug design. Future research in this area will likely focus on the development of more selective and efficient synthetic methodologies, including late-stage trifluoromethylation techniques, and the exploration of novel biological targets for this promising class of compounds. The continued investigation of trifluoromethyl pyrimidine derivatives holds great promise for addressing unmet needs in medicine and agriculture.

References

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link][2][3]

-

An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry. [Link][1]

-

Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Taylor & Francis Online. [Link][9]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

-

Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]

-

A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. ACS Publications. [Link][4]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information. [Link][7]

-

IC50 values (µM) of compounds in MCF-7, A-549, and PC-3 cell lines. ResearchGate. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. [Link][8]

-

Design and Synthesis of Ferulic Acid Derivatives with Trifluoromethyl Pyrimidine and Amide Frameworks for Combating Postharvest Kiwifruit Soft Rot Fungi. ResearchGate. [Link][10]

-

IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. ResearchGate. [Link]

-

Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses. National Center for Biotechnology Information. [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Publications. [Link]

- Synthesis method of 2- (trifluoromethyl) pyrimidine-5-ol.

- Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Innate C-H trifluoromethylation of heterocycles. National Center for Biotechnology Information. [Link][5]

-

Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate. [Link][6]

-

Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Semantic Scholar. [Link]

-

Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]

Sources

- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine solubility data

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a halogenated and functionalized pyrimidine derivative that holds potential as a key intermediate or a core structural motif in the design of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making such compounds particularly interesting for modern drug discovery programs.

However, for any compound to be a viable candidate for development, its physicochemical properties must be well-understood. Among the most critical of these is solubility, which dictates a compound's bioavailability, ease of formulation, and the reliability of in vitro assay results. Poor aqueous solubility can be a significant impediment, leading to challenges in achieving therapeutic concentrations in vivo.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine. It offers detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, grounded in the principles of scientific integrity and experimental causality.

Predicted Physicochemical Profile of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H4ClF3N2O | - |

| Molecular Weight | 212.56 g/mol | - |

| XlogP | ~2.4 | [1] |

| Hydrogen Bond Donors | 0 | [2][3] |

| Hydrogen Bond Acceptors | 3-5 | [2][3] |

| Topological Polar Surface Area (TPSA) | ~45.5 Ų | [2] |

Expert Insights into the Physicochemical Profile:

-

Lipophilicity (XlogP): The predicted XlogP of ~2.4 for a positional isomer suggests that 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a moderately lipophilic compound.[1] This indicates that while it will have some affinity for non-polar environments, its solubility in aqueous media may be limited.

-

Hydrogen Bonding: With no hydrogen bond donors and a moderate number of acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group), the compound's ability to form hydrogen bonds with water is restricted, which may contribute to lower aqueous solubility.[2][3]

-

Trifluoromethyl Group: The potent electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyrimidine ring nitrogens. This will influence the compound's pKa and, consequently, its solubility as a function of pH.

-

Polar Surface Area (TPSA): A TPSA of approximately 45.5 Ų is relatively low, which is often correlated with good cell permeability but can also be associated with lower aqueous solubility.[2]

Foundational Principles of Solubility Measurement

In drug discovery, solubility is not a single, monolithic value. It is typically assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a measure of the rate of dissolution versus the rate of precipitation and is well-suited for high-throughput screening (HTS) due to its speed.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period. It is the gold standard for solubility measurement and is crucial for lead optimization and formulation development.[4]

Experimental Protocols for Determining Solubility

The following protocols are designed to be self-validating systems, providing accurate and reproducible solubility data for 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine.

Kinetic Solubility Assay: A High-Throughput Approach

This protocol utilizes nephelometry (light scattering) to detect compound precipitation, a common and efficient method in early drug discovery.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: In a separate 96-well clear-bottom plate, add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: The plate is then incubated at room temperature for a set period (e.g., 1-2 hours) with gentle shaking. The turbidity or light scattering of each well is measured at regular intervals using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the buffer-only control.

Thermodynamic Solubility Assay: The Shake-Flask Method

This "gold-standard" method measures the equilibrium solubility of the compound.

Methodology:

-

Compound Addition: Add an excess amount of solid 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: The concentration of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Visualization of the Solubility Assessment Workflow

The following diagram illustrates the logical flow of solubility assessment, from initial screening to definitive thermodynamic measurement.

Caption: Workflow for solubility assessment of a novel compound.

Data Interpretation and Reporting

For reliable and comparable results, solubility data should be presented in a structured format.

Example Data Table:

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| PBS | 7.4 | 25 | Kinetic | |

| Acetate Buffer | 5.0 | 25 | Thermodynamic | |

| PBS | 7.4 | 25 | Thermodynamic | |

| Borate Buffer | 9.0 | 25 | Thermodynamic | |

| Ethanol | N/A | 25 | Thermodynamic | |

| Acetonitrile | N/A | 25 | Thermodynamic |

Causality in Experimental Design:

-

Choice of Buffers: Using buffers with different pH values is essential to understand the impact of ionization on the solubility of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, given the potential pKa of the pyrimidine nitrogens.

-